molecular formula C21H23N3O5S B13107689 ((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate CAS No. 86971-03-1

((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate

Cat. No.: B13107689
CAS No.: 86971-03-1
M. Wt: 429.5 g/mol
InChI Key: VYVGMWQNZUFAOJ-PLMTUMEDSA-N
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Description

((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate: is a complex organic compound with the molecular formula C21H23N3O5S . This compound belongs to the class of quinazolinones, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, ((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties could make it useful in various industrial applications.

Mechanism of Action

The mechanism of action of ((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. These interactions could modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one, share structural similarities and may exhibit related biological activities.

    Acetamido Derivatives: Compounds with acetamido groups, such as N-acetyl-4-aminophenol, may have similar chemical reactivity and biological properties.

Uniqueness

What sets ((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate apart is its unique combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

CAS No.

86971-03-1

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

[(4aS,8S,8aS)-2-acetamido-6-methyl-4-oxo-8a-(2-phenylsulfanylacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl] acetate

InChI

InChI=1S/C21H23N3O5S/c1-12-9-16-19(28)23-20(22-13(2)25)24-21(16,18(10-12)29-14(3)26)17(27)11-30-15-7-5-4-6-8-15/h4-8,10,16,18H,9,11H2,1-3H3,(H2,22,23,24,25,28)/t16-,18+,21-/m1/s1

InChI Key

VYVGMWQNZUFAOJ-PLMTUMEDSA-N

Isomeric SMILES

CC1=C[C@@H]([C@@]2([C@H](C1)C(=O)NC(=N2)NC(=O)C)C(=O)CSC3=CC=CC=C3)OC(=O)C

Canonical SMILES

CC1=CC(C2(C(C1)C(=O)NC(=N2)NC(=O)C)C(=O)CSC3=CC=CC=C3)OC(=O)C

Origin of Product

United States

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